molecular formula C17H19Cl2NO2 B8356449 1-(3-Cyclopenten-1-ylcarbonyl)-4-(3,4-dichlorophenoxy)piperidine

1-(3-Cyclopenten-1-ylcarbonyl)-4-(3,4-dichlorophenoxy)piperidine

Cat. No. B8356449
M. Wt: 340.2 g/mol
InChI Key: VCYXGMKNXDHTIG-UHFFFAOYSA-N
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Patent
US07495013B2

Procedure details

3,4-Dichlorophenoxypiperidine (3.09 g) was dissolved in dichloromethane (80 mL). HOBT (1.77 g) and DMAP (0.44 g) were added followed by a solution of 3-cyclopentene-1-carboxylic acid (1.45 g) in dichloromethane (5 mL). EDCI (2.45 g) was added and the solution was stirred for 60 h. Water (100 mL) was added and the phases were separated. The aqueous phase was extracted with dichloromethane (2×40 mL). The organic phases were combined, dried (MgSO4), filtered and evaporated to give subtitle compound (3.40 g) that was used without further purification.
Name
3,4-Dichlorophenoxypiperidine
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
catalyst
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three
Name
Quantity
2.45 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[Cl:15])[O:5]N1CCCCC1.[CH:16]1[CH:17]=[CH:18]C2N(O)N=[N:22][C:20]=2[CH:21]=1.[CH:26]1([C:31]([OH:33])=O)[CH2:30][CH:29]=[CH:28][CH2:27]1.CCN=C=NCCCN(C)C>ClCCl.CN(C1C=CN=CC=1)C.O>[CH:26]1([C:31]([N:22]2[CH2:18][CH2:17][CH:16]([O:5][C:4]3[CH:12]=[CH:13][C:14]([Cl:15])=[C:2]([Cl:1])[CH:3]=3)[CH2:21][CH2:20]2)=[O:33])[CH2:27][CH:28]=[CH:29][CH2:30]1

Inputs

Step One
Name
3,4-Dichlorophenoxypiperidine
Quantity
3.09 g
Type
reactant
Smiles
ClC=1C=C(ON2CCCCC2)C=CC1Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.44 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Step Four
Name
Quantity
2.45 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C1(CC=CC1)C(=O)N1CCC(CC1)OC1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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